methyl 1-[5-(piperidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxylate
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis were published.Molecular Structure Analysis
The molecular structure of piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The catalytic site of these compounds comprises a copper binding motif and a covalently bound lysine tyrosylquinone (LTQ) cofactor .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Catalysis and Synthesis
Methyl 1-[5-(piperidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxylate is involved in innovative synthetic pathways, demonstrating its role in catalysis and the synthesis of complex organic compounds. For instance, it has been used in the relay catalytic cascade reactions for synthesizing methyl 4-aminopyrrole-2-carboxylates, showcasing its utility in introducing substituents at the pyrrole nitrogen via nucleophilic reactions (Galenko et al., 2015).
Scaffold for Heterocyclic Compounds
Research highlights its use as a convenient scaffold for the synthesis of other highly functionalised 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, underlining its versatility in creating complex molecular architectures (Ruano et al., 2005).
Privileged Substructure in CGRP Receptor Antagonists
The compound's core structure, particularly 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, is identified as a privileged substructure in CGRP receptor antagonists, highlighting its significance in medicinal chemistry for developing treatments against migraines and potentially other conditions (Leahy et al., 2012).
Antimicrobial and Antituberculosis Activities
It has been found effective in antimicrobial activities, indicating its potential as a base compound for developing new antibacterial and antituberculosis agents. The design of novel combinatorial libraries incorporating its structure has shown preliminary in vitro activity against a panel of pathogenic bacterial and fungal strains, as well as Mycobacterium tuberculosis H37Rv (Kalaria et al., 2014).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been investigated for their corrosion inhibition properties on iron surfaces, which is crucial for developing more effective anti-corrosion coatings in industrial applications (Kaya et al., 2016).
Mechanism of Action
Target of Action
The compound, methyl 1-[5-(piperidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxylate, is a complex molecule that contains both imidazole and piperidine moieties . Imidazole is a five-membered heterocyclic moiety that is known for its broad range of chemical and biological properties . Piperidines, on the other hand, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Mode of Action
The mode of action of this compound is likely to be influenced by the properties of its imidazole and piperidine components. Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Piperidine derivatives also have a wide range of pharmacological applications
Biochemical Pathways
Imidazole and piperidine, the key components of this compound, are known to be involved in a variety of biochemical pathways due to their broad range of chemical and biological properties .
Result of Action
Given the wide range of biological activities associated with imidazole and piperidine derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Future Directions
Properties
IUPAC Name |
methyl 1-(5-piperidin-1-ylsulfonylpyridin-2-yl)imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-23-15(20)13-10-18(11-17-13)14-6-5-12(9-16-14)24(21,22)19-7-3-2-4-8-19/h5-6,9-11H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUJYZXJCWWBAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=N1)C2=NC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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